2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane
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Overview
Description
2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[44]nonane is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chloromethylating agent with a suitable precursor molecule that contains the spirocyclic framework. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce hydroxylated or carboxylated products .
Scientific Research Applications
2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. Additionally, the spirocyclic structure may enable the compound to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane
- 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
- 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane
Uniqueness
2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and potential for functionalization, which can be leveraged in the design of new materials and therapeutic agents .
Properties
Molecular Formula |
C8H14ClNO2 |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14ClNO2/c1-10-3-2-8(6-10)11-5-7(4-9)12-8/h7H,2-6H2,1H3 |
InChI Key |
MAADJTDVTZCWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)OCC(O2)CCl |
Origin of Product |
United States |
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